Cas no 191723-67-8 (L-Valine 7-Amido-4-methylcoumarin, Trifluoroacetate Salt)

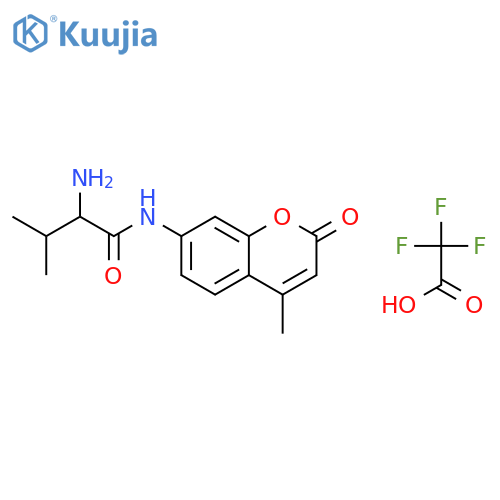

191723-67-8 structure

商品名:L-Valine 7-Amido-4-methylcoumarin, Trifluoroacetate Salt

L-Valine 7-Amido-4-methylcoumarin, Trifluoroacetate Salt 化学的及び物理的性質

名前と識別子

-

- (S)-2-Amino-3-methyl-N-(4-methyl-2-oxo-2H-chromen-7-yl)butanamide 2,2,2-trifluoroacetate

- H-L-Val-AMC*TFA

- H-Val-AMC

- H-VAL-AMC TFA

- H-Val-AMC.TFA

- L-Valine 7-amido-4-methylcoumarin trifluoroacetate salt

- VALINE-AMC TFA

- L-valine 7-amido-4-methylcoumarin*trifluoroacetat

- L-VALINE 7-AMIDO-4-METHYLCOUMARIN TRIFLUOROACETATE

- L-VALINE 7-AMIDO-4-METHYLCOUMARIN, TRIFLUOROACETATE SALT

- Val-AMC*TFA

- (2S)-2-amino-3-methyl-N-(4-methyl-2-oxochromen-7-yl)butanamide;2,2,2-trifluoroacetic acid

- HY-W008599

- MFCD00080971

- V-2100

- CS-W009315

- (S)-2-Amino-3-methyl-N-(4-methyl-2-oxo-2H-chromen-7-yl)butanamide2,2,2-trifluoroacetate

- 191723-67-8

- DA-74327

- Butanamide, 2-amino-3-methyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-, (2S)-, mono(trifluoroacetate) (9CI)

- L-Valine 7-Amido-4-methylcoumarin, Trifluoroacetate Salt

-

- インチ: InChI=1S/C15H18N2O3.C2HF3O2/c1-8(2)14(16)15(19)17-10-4-5-11-9(3)6-13(18)20-12(11)7-10;3-2(4,5)1(6)7/h4-8,14H,16H2,1-3H3,(H,17,19);(H,6,7)

- InChIKey: YWKMFSIFKPKVAM-UHFFFAOYSA-N

- ほほえんだ: FC(F)(F)C(O)=O.NC(C(C)C)C(NC1C=C2C(C(C)=CC(=O)O2)=CC=1)=O

計算された属性

- せいみつぶんしりょう: 388.12500

- どういたいしつりょう: 388.12460620g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 9

- 重原子数: 27

- 回転可能化学結合数: 3

- 複雑さ: 514

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 119Ų

- ひょうめんでんか: 0

- 互変異性体の数: 5

- 疎水性パラメータ計算基準値(XlogP): 何もない

じっけんとくせい

- PSA: 122.63000

- LogP: 3.42980

L-Valine 7-Amido-4-methylcoumarin, Trifluoroacetate Salt セキュリティ情報

- WGKドイツ:3

L-Valine 7-Amido-4-methylcoumarin, Trifluoroacetate Salt 税関データ

- 税関コード:2932209090

- 税関データ:

中国税関コード:

2932209090概要:

2932209090.その他のラクトン。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%

申告要素:

製品名, 成分含有量、

要約:

2932209090。その他のラクトン。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:20.0%

L-Valine 7-Amido-4-methylcoumarin, Trifluoroacetate Salt 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | V943380-40mg |

L-Valine 7-Amido-4-methylcoumarin, Trifluoroacetate Salt |

191723-67-8 | 40mg |

$98.00 | 2023-05-17 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-207815-20 mg |

L-Valine 7-amido-4-methylcoumarin, trifluoroacetate salt, |

191723-67-8 | 20mg |

¥331.00 | 2023-05-31 | ||

| TRC | V943380-20mg |

L-Valine 7-Amido-4-methylcoumarin, Trifluoroacetate Salt |

191723-67-8 | 20mg |

$64.00 | 2023-05-17 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-207815-20mg |

L-Valine 7-amido-4-methylcoumarin, trifluoroacetate salt, |

191723-67-8 | 20mg |

¥331.00 | 2023-09-05 |

L-Valine 7-Amido-4-methylcoumarin, Trifluoroacetate Salt 関連文献

-

Laura Zepeda-Velazquez,Benjamin Macphail,Michael A. Brook Polym. Chem., 2016,7, 4458-4466

-

Yehao Deng,Qi Wang,Yongbo Yuan,Jinsong Huang Mater. Horiz., 2015,2, 578-583

-

Li Song,Hongsheng Yang,Chunlong Dai,Yukun Xiao,Xinqun Zhang,Yuyang Han,Congcong Bai,Bing Lu,Qianwen Liu,Yang Zhao,Zhipan Zhang,Liangti Qu Energy Environ. Sci., 2021,14, 3075-3085

-

Zhanning Liu,Chenxi Liu,Qiang Li,Jun Chen,Xianran Xing Phys. Chem. Chem. Phys., 2017,19, 24436-24439

191723-67-8 (L-Valine 7-Amido-4-methylcoumarin, Trifluoroacetate Salt) 関連製品

- 108321-84-2(L-Phenylalanine 7-Amido-4-methylcoumarin, Trifluoroacetate Salt)

- 1026295-98-6(HDAC inhibitor)

- 1706461-47-3(6-(Difluoromethyl)-9H-purin-2-amine)

- 898641-62-8(1-(4-methoxy-2,3,5-trimethylbenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole)

- 2227817-85-6((2R)-6,6-dimethylheptan-2-amine)

- 886506-33-8(1-[4-(4-Methyl-piperidine-1-sulfonyl)-phenyl]-piperazine)

- 1804212-89-2(4-Nitro-2-(2-oxopropyl)mandelic acid)

- 1823582-50-8(2-Hydroxyethyl 1,4-Dioxaspiro[4.5]decane-8-carboxylate)

- 2648929-76-2((2S)-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamido-3-methylpentanoic acid)

- 1368534-68-2(3-(6-chloro-1-methyl-1H-indol-3-yl)propan-1-amine)

推奨される供給者

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量